molecular formula C24H27NO8 B12453947 benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside

benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside

Cat. No.: B12453947
M. Wt: 457.5 g/mol
InChI Key: KBBGPRDVHUWBLB-YSAWWDRSSA-N
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Description

Benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside is a complex carbohydrate derivative It is a glucopyranoside, meaning it is derived from glucose, and contains several functional groups, including acetylamino, benzylidene, and carboxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of glucose to form a benzylidene acetal. This is followed by the introduction of the acetylamino group through acetylation. The carboxymethyl group is then introduced via a carboxymethylation reaction. The final product is obtained after deprotection of the benzylidene group .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, while the benzylidene and carboxymethyl groups can participate in hydrophobic and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside: Lacks the benzylidene and carboxymethyl groups.

    Benzyl 4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside: Lacks the acetylamino and carboxymethyl groups.

    Benzyl 2-(acetylamino)-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside: Lacks the carboxymethyl group.

Uniqueness

Benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside is unique due to the presence of all three functional groups: acetylamino, benzylidene, and carboxymethyl. This combination of groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C24H27NO8

Molecular Weight

457.5 g/mol

IUPAC Name

2-[[(4aR,6R,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid

InChI

InChI=1S/C24H27NO8/c1-15(26)25-20-22(29-14-19(27)28)21-18(13-31-23(33-21)17-10-6-3-7-11-17)32-24(20)30-12-16-8-4-2-5-9-16/h2-11,18,20-24H,12-14H2,1H3,(H,25,26)(H,27,28)/t18-,20-,21-,22-,23?,24-/m1/s1

InChI Key

KBBGPRDVHUWBLB-YSAWWDRSSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)OCC(=O)O

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC(=O)O

Origin of Product

United States

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